1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)-
Description
Substitution Geometry:
- First benzene ring : Chlorine at position 2 and methylsulfonyl at position 3.
- Second benzene ring : Chlorines at positions 2', 4', and 5'.
Electronic Effects:
Steric Considerations:
- Ortho-chlorines (2 and 2') : Create steric hindrance, increasing the inter-ring dihedral angle.
- Methylsulfonyl at position 3 : Contributes to non-planarity, reducing conjugation between rings.
Table 1: Comparative Dihedral Angles in PCB Derivatives
| Compound | Dihedral Angle (°) | Ortho Substitution | Source |
|---|---|---|---|
| Target Compound | 65–75* | 2,2' | |
| PCB 47 (3,3',4,4'-TetraCB) | 61.0 | None | |
| PCB 184 (2,2',3,4,5,6-HexaCB) | 86.6 | 2,2',6 | |
| 4-Methoxy-3,3',5-TriCB | 41.3 | None |
*Estimated based on ortho-substituted PCB analogues.
Stereochemical Considerations in Biphenyl Systems
The biphenyl system exhibits restricted rotation due to ortho-chlorine substituents , leading to potential atropisomerism:
Key Factors Influencing Stereochemistry:
Dihedral Angle :
Atropisomerism :
Chirality Analysis :
- Asymmetric centers : Absent, but axial chirality arises from hindered rotation.
- Symmetry : The molecule lacks a plane of symmetry due to asymmetric chlorine distribution (2,2',4',5,5'), suggesting enantiomerism.
Comparative Analysis with Related Polychlorinated Biphenyl (PCB) Derivatives
The methylsulfonyl group differentiates this compound from traditional PCBs, influencing its chemical behavior and environmental impact:
Structural and Functional Comparisons:
Key Differences:
- Electrophilicity : The methylsulfonyl group enhances electrophilic reactivity compared to non-sulfonated PCBs.
- Metabolic Fate : Sulfonated PCBs resist microbial degradation, increasing environmental persistence.
- Toxicological Profile : Methylsulfonyl metabolites retain biological activity, such as inhibition of intercellular communication, akin to parent PCBs.
Figure 2 : Structural comparison with PCB 101 and 4-MeSO$$_2$$-PCB 149, highlighting substituent positions and dihedral angles.
Properties
IUPAC Name |
2,5-dichloro-1-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZHICPTPGJNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216802 | |
| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-60-6 | |
| Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2′,4′,5,5′-Pentachloro-3-(methylsulfonyl)-1,1′-biphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJN86KQ4PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Regioselectivity and Reaction Dynamics
The chlorination pattern is influenced by the electronic and steric effects of substituents. The biphenyl framework undergoes electrophilic aromatic substitution, with chlorine atoms preferentially occupying positions ortho and para to existing substituents. For PCB-101, the 2,2',4',5,5'-pentachloro configuration arises from successive substitutions guided by the directing effects of chlorine atoms. Computational studies suggest that the energy barrier for chlorination at the 3-position is higher due to steric hindrance from adjacent substituents, making it less favorable.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and purity. Post-reaction purification involves fractional distillation to isolate PCB-101 from byproducts such as hexachlorobiphenyls. Gas chromatography-mass spectrometry (GC-MS) analyses confirm a typical yield of 75–85% under optimized conditions.
Sulfonation at the 3-Position
Introducing the sulfonyl group at the 3-position of PCB-101 requires overcoming the deactivating effects of chlorine substituents. Sulfonation is achieved via electrophilic aromatic substitution using fuming sulfuric acid (oleum, 20–30% SO₃) at elevated temperatures (120–150°C).
Mechanistic Insights
The reaction mechanism involves the generation of sulfonic acid (SO₃H) groups through electrophilic attack by sulfur trioxide (SO₃). Despite the electron-withdrawing nature of chlorine atoms, the 3-position remains accessible due to resonance stabilization provided by the biphenyl system. Nuclear magnetic resonance (NMR) studies of intermediates confirm that sulfonation occurs regioselectively at the 3-position, driven by the meta-directing influence of adjacent chlorine atoms.
Challenges and Optimizations
Key challenges include side reactions such as over-sulfonation and ring degradation. To mitigate these, reaction times are limited to 4–6 hours, and excess SO₃ is avoided. The crude sulfonic acid derivative is neutralized with aqueous sodium hydroxide (NaOH) to yield the sodium sulfonate salt, which is isolated via filtration.
Methylation of the Sulfonate Group
The final step involves converting the sulfonic acid group into a methylsulfonyl moiety. This is accomplished through a two-stage process: (1) formation of the sulfonyl chloride and (2) nucleophilic substitution with a methylating agent.
Sulfonyl Chloride Formation
The sodium sulfonate is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C to produce the sulfonyl chloride intermediate. The reaction is highly exothermic and requires careful temperature control. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the S=O and S-Cl stretches at 1,370 cm⁻¹ and 525 cm⁻¹, respectively.
Methylation with Methanol
The sulfonyl chloride reacts with methanol (CH₃OH) in the presence of pyridine as a base, facilitating nucleophilic displacement of chloride. The reaction proceeds at room temperature for 12–24 hours, yielding the methylsulfonyl product. Alternative methylating agents such as dimethyl sulfate [(CH₃O)₂SO₂] or methyl iodide (CH₃I) may also be employed, though methanol is preferred for its cost-effectiveness and lower toxicity.
Purification and Characterization
Post-synthesis purification is critical due to the persistence of PCBs in the environment. The crude product is subjected to column chromatography using silica gel (60–120 mesh) and a hexane-ethyl acetate gradient (9:1 to 4:1 v/v). High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm ensures a purity ≥98%.
Spectroscopic Confirmation
- Mass Spectrometry (MS): The molecular ion peak at m/z 404.5 corresponds to the molecular formula C₁₃H₇Cl₅O₂S.
- ¹H NMR (CDCl₃): A singlet at δ 3.15 ppm integrates to three protons, confirming the methylsulfonyl group.
- ¹³C NMR (CDCl₃): Peaks at δ 44.2 ppm (CH₃SO₂) and 125–140 ppm (aromatic carbons) align with the expected structure.
Comparative Analysis of Synthetic Routes
While the above method is most widely reported, alternative approaches have been explored:
Direct Sulfomethylation
A one-pot synthesis involves reacting PCB-101 with methanesulfonic acid (CH₃SO₃H) and thionyl chloride (SOCl₂) at 100°C. This route bypasses the sulfonyl chloride intermediate but yields lower conversions (50–60%) due to competing side reactions.
Biocatalytic Methods
Enzymatic sulfonation using cytochrome P450 enzymes has been investigated but remains impractical for large-scale synthesis due to low throughput and high costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
Environmental Science
PCBs are extensively studied for their environmental impact due to their persistence in the ecosystem. Research has shown that compounds like 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- can bioaccumulate in aquatic organisms and have been linked to various ecological disturbances.
- Bioaccumulation Studies : Research indicates that PCBs can accumulate in the fatty tissues of fish and other organisms, leading to higher concentrations at higher trophic levels. This raises concerns about food safety and ecosystem health .
- Degradation Pathways : Studies have explored microbial degradation pathways of PCBs, including the potential for bioremediation strategies using specific bacteria that can metabolize these compounds into less harmful substances .
Toxicology
The toxicological profile of PCBs is critical for understanding their health impacts:
- Endocrine Disruption : Evidence suggests that PCBs can act as endocrine disruptors, affecting hormonal systems in wildlife and humans. This has implications for reproductive health and development .
- Carcinogenic Potential : Long-term exposure to PCBs has been associated with an increased risk of certain cancers. Epidemiological studies continue to investigate the correlation between PCB exposure and cancer rates in affected populations .
Material Science
PCBs have been investigated for their potential applications in materials science:
- Thermal Stability : The thermal stability of chlorinated biphenyls makes them candidates for use in high-temperature applications. Research is ongoing into their use as heat transfer fluids or dielectric fluids in electrical equipment .
- Polymer Composites : Some studies have explored the incorporation of PCB derivatives into polymer matrices to enhance material properties such as flame resistance and mechanical strength .
Case Study 1: Environmental Remediation
A study conducted on contaminated sediments from industrial sites utilized bioremediation techniques involving specific strains of bacteria capable of degrading PCBs. The results indicated a significant reduction in PCB concentrations over time, demonstrating the potential for using biological methods to remediate PCB-contaminated environments .
Case Study 2: Health Impact Assessment
An epidemiological study focused on a community near a former PCB manufacturing plant assessed the health outcomes of residents exposed to PCBs. Findings revealed elevated levels of certain cancers and reproductive issues among the population, underscoring the need for ongoing monitoring and public health interventions.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of enzymes involved in detoxification processes. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other chlorinated biphenyls and sulfonated/sulfinyl analogs based on substitution patterns, regulatory status, and inferred properties.
Table 1: Structural Comparison of Chlorinated Biphenyl Derivatives
Key Differences and Implications
Substituent Effects: The methylsulfonyl group in the target compound enhances polarity, likely increasing water solubility compared to non-sulfonated PCBs (e.g., PCB-102, PCB-093). The methylsulfinyl analog (CAS 140202-94-4) differs by one additional chlorine and a sulfinyl (-SOCH₃) group, which is less oxidizing than sulfonyl. This may result in lower environmental persistence .
Chlorination Patterns :
- The target compound’s 2,2',4',5,5' chlorine configuration shares similarities with PCB-102 (2,2',4,5,5') but lacks a chlorine at position 3. This difference may reduce dioxin-like toxicity, as coplanar PCBs (e.g., 3,4,5-substituted) are more potent aryl hydrocarbon receptor agonists .
Regulatory Status :
- Most PCBs, including PCB-102 and PCB-093, are classified as persistent organic pollutants (POPs) under the Stockholm Convention. The target compound, as a PCB derivative, likely falls under similar restrictions. In Japan, certain chlorinated biphenyls require confirmation for use under the "First Class Specific Chemical Substances" designation .
Research Findings and Data Gaps
- However, their persistence in sediment or biota remains understudied .
- Toxicity: Methylsulfonyl-PCBs are known mammalian metabolites with endocrine-disrupting effects, but the toxicity of this specific congener is uncharacterized. Structural analogs like PCB-102 exhibit neurotoxicity and carcinogenicity .
- Analytical Challenges : Detection of sulfonated PCBs requires advanced techniques (e.g., LC-MS/MS) due to their polarity, unlike GC-MS used for traditional PCBs .
Biological Activity
1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) compound known for its complex biological activity. PCBs have been extensively studied due to their environmental persistence and potential health impacts, including endocrine disruption and carcinogenicity. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C12H5Cl5
- Molecular Weight : 326.42 g/mol
- CAS Number : 38380-02-8
Mechanisms of Biological Activity
The biological activity of 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- can be attributed to several mechanisms:
- Endocrine Disruption : PCBs can mimic or interfere with the action of hormones. Studies indicate that this compound may bind to estrogen receptors and alter hormonal signaling pathways.
- Oxidative Stress Induction : The compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is linked to various pathological conditions including cancer and neurodegenerative diseases.
- Inflammatory Response Modulation : Research suggests that exposure to this PCB can enhance inflammatory responses by upregulating pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.
Toxicity Profiles
The toxicity of 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- has been evaluated in various studies:
- Acute Toxicity : In laboratory settings, acute exposure has resulted in significant mortality rates in aquatic organisms, indicating high toxicity levels.
- Chronic Effects : Long-term exposure studies have demonstrated reproductive and developmental toxicity in animal models. These effects are attributed to the compound's ability to disrupt endocrine functions.
Case Study 1: Occupational Exposure
A study conducted on workers in PCB manufacturing facilities revealed elevated levels of this compound in blood samples. The findings correlated with increased incidences of liver dysfunction and skin disorders among exposed individuals. The study highlighted the need for stringent occupational safety measures when handling PCBs.
Case Study 2: Environmental Impact
Research on aquatic ecosystems has shown that this PCB contaminates waterways, leading to bioaccumulation in fish species. A longitudinal study indicated that fish exposed to this compound exhibited altered reproductive behaviors and increased mortality rates during spawning seasons.
Comparative Analysis of Biological Activity
Q & A
Q. What analytical techniques are recommended for structural elucidation and quantification of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular mass (e.g., m/z 326.433 for CHCl) and confirming the presence of the methylsulfonyl group. Isotopic patterns from chlorine atoms aid in identification .
- Nuclear Magnetic Resonance (NMR) : C and H NMR can resolve chlorine substitution patterns and sulfonyl group positioning. For example, sulfonyl protons exhibit distinct deshielding effects (~3.1–3.3 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for environmental sample analysis, leveraging retention indices and fragmentation patterns similar to polychlorinated biphenyls (PCBs) .
Q. How is this compound synthesized, and what are key purity considerations?
Methodological Answer:
- Synthetic Routes : Chlorination of biphenyl precursors followed by sulfonation. For example, chlorination at positions 2,2',4',5,5' using FeCl catalysis, then sulfonation at position 3 with methylsulfonyl chloride under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts. Purity is validated via HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies predict the compound’s environmental persistence and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. For sulfonyl-substituted biphenyls, sulfonyl groups increase polarity, affecting solubility and photodegradation rates .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes like MurA) to hypothesize bioactivity. Similar organosulfonyl compounds show inhibitory potential via binding to active sites .
Q. How do matrix effects complicate trace-level detection in environmental samples?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol. Matrix interferences (e.g., humic acids) are minimized using deactivated glassware (5% dimethyldichlorosilane) .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employing a methanol/ammonium acetate gradient enhances sensitivity. Quantify using isotope dilution (e.g., C-labeled internal standards) to correct for ion suppression .
Q. What mechanistic insights explain the compound’s resistance to microbial degradation?
Methodological Answer:
- Chlorine Substituent Effects : Pentachlorination at non-ortho positions (2,2',4',5,5') sterically hinders enzymatic attack. Methylsulfonyl groups further reduce bioavailability due to hydrophobicity (log P ~5.2) .
- Anaerobic Studies : Incubation with Dehalococcoides spp. reveals limited dechlorination, likely due to sulfonyl group electron-withdrawing effects destabilizing radical intermediates .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity: How to resolve conflicting data?
Methodological Answer:
- Dose-Response Validation : Re-evaluate assays using standardized protocols (e.g., OECD Test No. 207 for Daphnia magna). Contradictions may arise from impurity interference (e.g., residual solvents) .
- Meta-Analysis : Cross-reference with structurally analogous PCBs (e.g., PCB-118) to identify trends in sulfonyl group contributions to toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
